Cas no 56752-40-0 (1-Ethyl 3-Methyl 2-Methoxymalonate)
1-Ethyl 3-Methyl 2-Methoxymalonate Chemical and Physical Properties
Names and Identifiers
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- 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER
- Methyl ethyl methoxymalonate
- 1-O-ethyl 3-O-methyl 2-methoxypropanedioate
- 1-ETHYL 3-METHYL 2-METHOXYPROPANEDIOATE
- AKOS028108253
- SCHEMBL13718845
- 1-Ethyl 3-Methyl 2-Methoxy-2-propanedioic Acid Ester;
- 56752-40-0
- DTXSID80722258
- 2-METHOXYPROPANDIOICACIDETHYLMETHYLESTER
- HFDVKYCCJYDRFC-UHFFFAOYSA-N
- 1-ethyl 3-methyl 2-methoxymalonate
- Ethyl methyl methoxypropanedioate
- 1-Ethyl 3-Methyl 2-Methoxymalonate
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- Inchi: 1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3
- InChI Key: HFDVKYCCJYDRFC-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)OC)C(=O)OCC
Computed Properties
- Exact Mass: 176.06847348g/mol
- Monoisotopic Mass: 176.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.8Ų
1-Ethyl 3-Methyl 2-Methoxymalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E926565-50mg |
1-Ethyl 3-Methyl 2-Methoxymalonate |
56752-40-0 | 50mg |
$ 115.00 | 2023-09-07 | ||
| TRC | E926565-250mg |
1-Ethyl 3-Methyl 2-Methoxymalonate |
56752-40-0 | 250mg |
$ 488.00 | 2023-09-07 | ||
| TRC | E926565-500mg |
1-Ethyl 3-Methyl 2-Methoxymalonate |
56752-40-0 | 500mg |
$ 908.00 | 2023-09-07 |
1-Ethyl 3-Methyl 2-Methoxymalonate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-Ethyl 3-Methyl 2-Methoxymalonate
Recent Advances in the Application of 1-Ethyl 3-Methyl 2-Methoxymalonate (CAS: 56752-40-0) in Chemical Biology and Pharmaceutical Research
1-Ethyl 3-Methyl 2-Methoxymalonate (CAS: 56752-40-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound, characterized by its ester and methoxy functional groups, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of antiviral, anticancer, and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-Ethyl 3-Methyl 2-Methoxymalonate as a precursor in the synthesis of potent protease inhibitors. The researchers utilized this compound to develop a series of novel inhibitors targeting the main protease of SARS-CoV-2, showing promising in vitro activity with IC50 values in the low micromolar range. The structural flexibility of 1-Ethyl 3-Methyl 2-Methoxymalonate allowed for efficient modification of the inhibitor scaffold, enabling optimization of binding affinity and selectivity.
In the field of anticancer drug development, a recent patent application (WO2023056789) disclosed the use of 1-Ethyl 3-Methyl 2-Methoxymalonate derivatives as modulators of histone deacetylase (HDAC) activity. The inventors demonstrated that specific derivatives could selectively inhibit HDAC6 while sparing other HDAC isoforms, potentially reducing the side effects associated with pan-HDAC inhibitors. This selective inhibition profile was attributed to the unique steric and electronic properties imparted by the 1-Ethyl 3-Methyl 2-Methoxymalonate core structure.
From a synthetic chemistry perspective, advancements in the production and purification of 1-Ethyl 3-Methyl 2-Methoxymalonate have been reported. A 2024 study in Organic Process Research & Development described an improved continuous flow synthesis method that increased yield by 35% while reducing solvent waste compared to traditional batch processes. This technological advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The compound's mechanism of action in various biological systems continues to be elucidated. Recent proteomics studies have identified several protein targets that interact with 1-Ethyl 3-Methyl 2-Methoxymalonate derivatives, including metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle. These findings suggest potential applications in metabolic disorder therapeutics and have spurred new research directions in drug discovery.
Looking forward, the unique chemical properties of 1-Ethyl 3-Methyl 2-Methoxymalonate position it as a valuable tool in medicinal chemistry. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, suggests continued relevance in pharmaceutical research. Current clinical trials involving compounds derived from this scaffold are expected to provide important data on their therapeutic potential in the coming years.
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